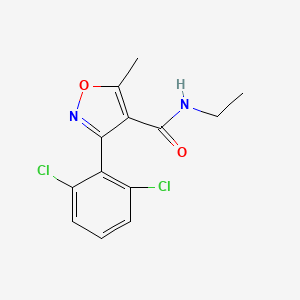

3-(2,6-dichlorophenyl)-N-ethyl-5-methyl-4-isoxazolecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to the class of organic compounds known as isoxazoles, characterized by a five-membered ring containing an oxygen atom and a nitrogen atom. This class of compounds has been explored for various biological and chemical properties.

Synthesis Analysis

The synthesis of related isoxazole derivatives often involves strategies like cyclization reactions and nucleophilic substitutions. For instance, a collection of trisubstituted isoxazoles was prepared starting from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, demonstrating a methodology that might be applicable to the synthesis of our compound of interest (Yu et al., 2009).

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is crucial for their chemical behavior and potential applications. Techniques like X-ray diffraction and NMR spectroscopy are typically employed to elucidate these structures. For example, the crystal and molecular structure of related compounds have been characterized, providing insight into their geometric and electronic configurations (Achutha et al., 2017).

Chemical Reactions and Properties

Isoxazole compounds undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on their substitution pattern and the reaction conditions. Their reactivity can be tailored for specific applications, such as in the synthesis of insecticidal agents (Yu et al., 2009).

Scientific Research Applications

Environmental Fate and Behavior of Chemical Compounds

Research on the environmental fate and behavior of chemical compounds, such as parabens and chlorophenols, highlights the importance of understanding how chemicals used in consumer products and industrial processes interact with and impact aquatic environments. Studies have focused on the occurrence, degradation, and potential toxicity of these compounds in water bodies, indicating the significance of monitoring and managing chemicals to prevent environmental contamination and safeguard aquatic life (Haman et al., 2015).

Medicinal Chemistry and Drug Development

The development and review of drugs containing specific functional groups, such as sulfonamides, is a critical area of research in medicinal chemistry. Sulfonamides have been explored for their potential in treating various conditions, including glaucoma and tuberculosis, showcasing the diversity in applications of chemical compounds in therapeutic contexts (Carta et al., 2012).

Antioxidant Properties and Health Applications

The investigation of natural compounds, such as chlorogenic acid, for their antioxidant, anti-inflammatory, and therapeutic roles illustrates the ongoing interest in discovering and applying chemical compounds to improve health outcomes. Research in this area underscores the potential for utilizing specific compounds in developing dietary supplements and pharmaceuticals with multiple health benefits (Naveed et al., 2018).

Biodegradation and Environmental Remediation

Understanding the biodegradation processes of herbicides, such as 2,4-D, and their impact on agricultural environments emphasizes the role of microorganisms in environmental remediation. Research on microbial degradation of chemical compounds contributes to developing strategies for mitigating environmental pollution and promoting sustainable agricultural practices (Magnoli et al., 2020).

properties

IUPAC Name |

3-(2,6-dichlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O2/c1-3-16-13(18)10-7(2)19-17-12(10)11-8(14)5-4-6-9(11)15/h4-6H,3H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTXETOOBAQGMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,6-dichlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[({1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5545334.png)

![3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride](/img/structure/B5545341.png)

![4-{3-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-3-oxopropyl}pyridine](/img/structure/B5545353.png)

![N-[(tert-butylamino)carbonyl]-2,6-dichloro-4-methylnicotinamide](/img/structure/B5545359.png)

![methyl 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5545366.png)

![N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-2-yl}methyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B5545381.png)

![4-(4-{[2-(2-hydroxyethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5545391.png)

![3-chloro-4-fluoro-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-benzothiophene-2-carboxamide hydrochloride](/img/structure/B5545399.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545401.png)

![2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545408.png)

![ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate](/img/structure/B5545422.png)